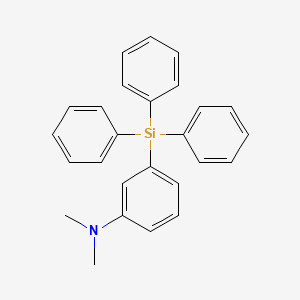

N,N-dimethyl-3-(triphenylsilyl)aniline

Description

N,N-Dimethyl-3-(triphenylsilyl)aniline is a tertiary aniline derivative featuring a dimethylamino group at the nitrogen atom and a bulky triphenylsilyl substituent at the meta position of the benzene ring. This compound is of interest in organic synthesis and materials science due to the electron-donating dimethylamino group and the steric/electronic effects imparted by the triphenylsilyl moiety. The silyl group enhances thermal stability and influences reactivity in cross-coupling reactions or polymerization processes.

Properties

CAS No. |

18840-18-1 |

|---|---|

Molecular Formula |

C26H25NSi |

Molecular Weight |

379.6 g/mol |

IUPAC Name |

N,N-dimethyl-3-triphenylsilylaniline |

InChI |

InChI=1S/C26H25NSi/c1-27(2)22-13-12-20-26(21-22)28(23-14-6-3-7-15-23,24-16-8-4-9-17-24)25-18-10-5-11-19-25/h3-21H,1-2H3 |

InChI Key |

IJLFYYSDTGSFDC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(triphenylsilyl)aniline typically involves the reaction of N,N-dimethylaniline with triphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(triphenylsilyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N,N-dimethyl-3-(triphenylsilyl)amine.

Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

N,N-dimethyl-3-(triphenylsilyl)aniline has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(triphenylsilyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of the triphenylsilyl group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N,N-dimethyl-3-(triphenylsilyl)aniline, highlighting differences in substituents, synthetic routes, and applications:

Key Observations :

Steric Effects : Bulky silyl groups (e.g., triisopropylsilyloxy) reduce reaction yields due to steric hindrance, as seen in cross-coupling reactions (37% yield for triisopropylsilyloxy vs. 62% for less hindered analogs) .

Electronic Effects: Electron-withdrawing groups (e.g., CF₃) direct regioselectivity in C–H activation, while electron-donating groups (e.g., dimethylamino) enhance nucleophilicity .

Synthetic Utility : Silyl-protected ethynyl groups (e.g., trimethylsilyl ethynyl) serve as masked alkynes, enabling controlled macrocycle formation .

Spectral and Reactivity Comparisons

- NMR Spectroscopy :

- N,N-Dimethyl-3-((trimethylsilyl)ethynyl)aniline : ¹H NMR shows aromatic protons at δ 7.15–6.70 ppm, with a singlet for SiMe₃ at δ 0.25 ppm. ¹³C NMR confirms the ethynyl carbon at δ 92.8 ppm .

- N,N-Dimethyl-3-(trifluoromethyl)aniline : ¹H NMR exhibits a para-CF₃-induced deshielding effect, with aromatic protons at δ 7.48–6.90 ppm .

- Reactivity :

- Silyl ethers (e.g., triisopropylsilyloxy) are prone to cleavage under acidic conditions, whereas silyl alkynes (e.g., trimethylsilyl ethynyl) require fluoride-mediated deprotection .

Biological Activity

N,N-Dimethyl-3-(triphenylsilyl)aniline, a compound with significant potential in medicinal chemistry, has garnered attention for its unique structural characteristics and biological activities. This article presents a detailed examination of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a triphenylsilyl group attached to a dimethylaminoaniline backbone. This structural configuration influences its chemical reactivity and interaction with biological systems.

Key Structural Features:

- Triphenylsilyl Group: Enhances lipophilicity and potentially alters the pharmacokinetic profile.

- Dimethylamino Group: Contributes to basicity and nucleophilicity, affecting the compound's reactivity.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial activity. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | MIC (μM) |

|---|---|---|

| HP 29 (related phenazine) | Methicillin-resistant S. aureus | 0.075 |

| HP 34 (related phenazine) | Mycobacterium tuberculosis | 0.80 |

These findings suggest that modifications in the aniline structure can lead to enhanced antibacterial properties, indicating potential avenues for further research into this compound's efficacy against resistant strains.

Cytotoxicity and Anticancer Activity

The compound's ability to form complexes with metal ions may influence its cytotoxic properties. Research has shown that similar compounds can exhibit selective cytotoxicity toward cancer cells while sparing normal cells.

Case Study: Metal Complexes

A study involving metal complexes of aniline derivatives demonstrated that the presence of silyl groups can enhance the cytotoxicity of the resulting complexes against cancer cell lines, such as HeLa and MCF-7. The mechanism often involves oxidative stress induction and apoptosis pathways.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are not yet fully elucidated. However, insights from related compounds suggest several potential pathways:

- Oxidative Stress Induction: Many aniline derivatives promote reactive oxygen species (ROS) production, leading to cellular damage.

- Apoptosis Activation: Compounds similar to this compound have been shown to activate caspase pathways in cancer cells.

- Inhibition of Key Enzymes: Some derivatives inhibit enzymes critical for cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.